molecular formula C19H11ClF3N3O2S2 B2627699 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide CAS No. 919735-96-9

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2627699
CAS No.: 919735-96-9
M. Wt: 469.88
InChI Key: NPYIUGCLGBMTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyridine ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Pyridine Ring Introduction: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the amine group with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Chlorination and Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.

Scientific Research Applications

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-chlorophenyl)-1,3-thiazol-2-yl)acetamide
  • P-chloro-N-(2-thiazolyl)-benzamide
  • 2-chloro-N-(1,3-thiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of the trifluoromethyl group and the combination of thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2S2/c20-14-8-5-12(19(21,22)23)10-16(14)30(27,28)26-13-6-3-11(4-7-13)17-25-15-2-1-9-24-18(15)29-17/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYIUGCLGBMTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.